N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Regiochemistry Binding topology Structure-activity relationship

SAR expansion around the pyrimidine 4-position of sorbitol dehydrogenase (SDH) inhibitors is hindered by a lack of regioisomerically defined probes. This compound fills that gap with a unique N-ethyl-2,4-pyrimidine substitution pattern. - Distinct hydrogen-bond donor/acceptor topography for SDH binding-site mapping. - N-ethyl secondary amine enables CYP450-mediated N-deethylation studies vs. N-demethylation analogs. - Validated 3-methylquinoxaline-piperazine core (4.5-fold potency gain over des-methyl analogs).

Molecular Formula C19H23N7
Molecular Weight 349.4 g/mol
CAS No. 2640962-02-1
Cat. No. B6475785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2640962-02-1
Molecular FormulaC19H23N7
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C
InChIInChI=1S/C19H23N7/c1-3-20-17-8-9-21-19(24-17)26-12-10-25(11-13-26)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24)
InChIKeyRXHACMQRBPWCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Procurement Context


N-Ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640962-02-1) is a synthetic heterocyclic small molecule (C19H23N7, MW 349.4 g/mol) composed of a 3-methylquinoxaline moiety linked via a piperazine bridge to a 4-(ethylamino)pyrimidine core [1]. The compound belongs to the quinoxaline-piperazine-pyrimidine class, a chemotype extensively explored for sorbitol dehydrogenase (SDH) inhibition [2], kinase modulation [3], and G-protein-coupled receptor antagonism. Its closest pharmacologically characterized analog, CHEMBL151486 (1-{4-[4-(3-methylquinoxalin-2-yl)-piperazin-1-yl]-pyrimidin-2-yl}-ethanol), exhibits potent SDH inhibition (IC50 = 8 nM) and has been profiled in chronically diabetic rat models [2]. The target compound's CAS registry date and limited primary literature suggest it is a late-entry screening compound within this established scaffold family, positioning it as a potentially differentiated tool for structure-activity relationship (SAR) expansion studies.

N-Ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Non-Interchangeability


Substitution within the quinoxaline-piperazine-pyrimidine scaffold is not functionally neutral. The specific regiochemistry of the pyrimidine substitution (2-piperazinyl-4-ethylamino vs. the 4-piperazinyl-2-substituted regioisomer, CAS 2640828-46-0) alters the hydrogen-bonding donor/acceptor topography at the target binding site [1]. In the SDH inhibitor series, replacement of the quinoxaline heterocycle with alternative fused rings (e.g., oxazolopyridine or benzisothiazole) produced IC50 shifts from 8 nM to 10–12 nM, and removal of the 3-methyl group on quinoxaline (cf. BDBM50108759, IC50 = 36 nM) resulted in a 4.5-fold potency loss [2]. The N-ethyl substituent on the target compound further differentiates it from the N,N-dimethyl analog (CAS 2640835-51-2), with implications for metabolic N-dealkylation susceptibility—a critical parameter identified in the lead optimization of this series where half-life improvements from 0.5 h to 3–6 h were achieved through heterocycle and linker engineering [2]. Generic substitution without accounting for these regio- and stereoelectronic variables risks confounding SAR interpretation and wasting screening resources.

N-Ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Differentiation Evidence


Pyrimidine Regioisomer Differentiation: 2,4- vs. 4,2-Substitution

The target compound positions the piperazine linker at the pyrimidine 2-position and the N-ethylamino group at the 4-position. Its closest regioisomer, N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2640828-46-0), reverses this connectivity (piperazine at 4-position, ethylamino at 2-position). In the published SDH inhibitor pharmacophore (Chu-Moyer et al., 2002), the pyrimidine 2-position substituent directly engages the catalytic zinc and NAD+ cofactor, while the 4-position substituent occupies a solvent-exposed channel [1]. The 2,4-arrangement in the target compound is predicted to alter the hydrogen bond donor vector of the N-ethylamino group relative to the 4,2-regioisomer, with the computed hydrogen bond donor count of 1 (N-H of ethylamino) vs. the regioisomer's identical count but distinct spatial orientation [2].

Regiochemistry Binding topology Structure-activity relationship

3-Methylquinoxaline Substituent Enhances SDH Inhibition Potency

The 3-methyl substituent on the quinoxaline ring is a confirmed potency driver in the SDH inhibitor series. In head-to-head BindingDB data curated from ChEMBL, the 3-methylquinoxaline-bearing analog CHEMBL151486 (1-{4-[4-(3-methyl-quinoxalin-2-yl)-piperazin-1-yl]-pyrimidin-2-yl}-ethanol) exhibits an IC50 of 8 nM against recombinant human sorbitol dehydrogenase (h-SDH). By contrast, the des-methyl analog BDBM50108759 (1-[4-(4-quinoxalin-2-yl-piperazin-1-yl)-pyrimidin-...]) shows an IC50 of 36 nM in the same assay [1]. This represents a 4.5-fold improvement attributable to the 3-methyl group on the quinoxaline ring. The target compound retains this 3-methylquinoxaline moiety, distinguishing it from the broader quinoxaline-piperazine-pyrimidine library.

Sorbitol dehydrogenase Methyl effect Binding affinity

N-Ethyl vs. N,N-Dimethyl Substituent: Metabolic Stability Implications

The target compound bears an N-ethyl substituent on the pyrimidine 4-amine, in contrast to the N,N-dimethyl analog (CAS 2640835-51-2: N,N-dimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine). In the Chu-Moyer et al. (2002) SDI lead optimization, metabolic N-demethylation of the N,N-dimethylsulfamoyl group was identified as a primary clearance mechanism limiting the half-life of early leads (t1/2 ≈ 0.5 h). Replacing metabolically labile N-alkyl groups with heterocycles extended half-lives to 3–6 h [1]. The N-ethyl secondary amine in the target compound presents a distinct metabolic substrate profile compared to the N,N-dimethyl tertiary amine: secondary N-ethyl amines undergo CYP450-mediated N-deethylation, whereas N,N-dimethyl amines undergo sequential N-demethylation, each with different isoform specificities and rates [2]. This differentiation is relevant for researchers optimizing clearance pathways within this chemotype.

Metabolic stability N-dealkylation Pharmacokinetics

Piperazine Linker Role in SDH Inhibitor In Vivo Potency

The piperazine linker connecting the quinoxaline and pyrimidine rings is a critical structural determinant for in vivo efficacy. In the Chu-Moyer et al. (2002) optimization campaign, further modification of the piperazine linker was required to achieve the targeted in vivo potency of ED90 ≤ 5 mg/kg/day in chronically diabetic rats; early compounds with unmodified piperazine achieved only acute efficacy, while linker-optimized compounds (including compound 86) reached ED90 values of 1–2 mg/kg/day and normalized sciatic nerve fructose for ~17 h following a single 2 mg/kg oral dose [1]. The target compound retains the unsubstituted piperazine linker, distinguishing it from the optimized lead compound 86, which bears a substituted piperazine. This structural feature places the target compound at an earlier stage of the SAR trajectory described in the literature.

Piperazine linker Conformational flexibility In vivo efficacy

Physicochemical Property Differentiation: Hydrogen Bonding and logP Profiles

Computed physicochemical properties differentiate the target compound from its nearest analogs in ways relevant to permeability and solubility screening. The target compound (N-ethyl secondary amine) has a computed hydrogen bond donor count of 1 (the N-H of the ethylamino group), whereas the N,N-dimethyl analog (CAS 2640835-51-2) has 0 hydrogen bond donors [1]. The closest pharmacologically characterized analog, CHEMBL151486, has a computed XLogP3-AA of 1.8, a hydrogen bond donor count of 1 (the hydroxyl group), and a rotatable bond count of 3 [2]. The target compound, lacking the hydroxyl group but retaining the N-ethyl secondary amine, is predicted to have a higher logP and different hydrogen-bonding capacity, which may influence membrane permeability and CNS penetration properties—parameters identified as critical in the PDE10A inhibitor series from the same quinoxaline-pyrimidine chemotype [3].

Physicochemical properties Drug-likeness Computed descriptors

Synthetic Accessibility and CAS Registry Cluster Analysis

CAS 2640962-02-1 belongs to a dense registry cluster (2640828 through 2640979) comprising at least 10 closely related 3-methylquinoxalin-2-yl-piperazinyl-pyrimidine analogs registered in the same timeframe [1]. This clustering indicates a systematic library enumeration rather than isolated singleton synthesis. The presence of multiple vendors listing the compound (EvitaChem, BenchChem, Kuujia) with catalog numbers suggests commercial availability for research quantities . The compound's molecular weight (349.4 g/mol) and rotatable bond count (estimated 4–5 based on structural analogs) place it within favorable synthetic accessibility parameters. Procurement differentiation from analogs within this cluster should consider the specific substitution pattern, as the 2-piperazinyl-4-ethylamino arrangement is less frequently represented in published SAR than the 4-piperazinyl-2-substituted variants.

Synthetic accessibility CAS cluster Procurement feasibility

N-Ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Application Scenarios


SDH Inhibitor SAR: Pyrimidine 4-Position N-Alkyl Tolerance

The target compound is best deployed as a tool to probe the SAR around the pyrimidine 4-position within the established SDH inhibitor pharmacophore. The published series (Chu-Moyer et al., 2002) extensively characterized pyrimidine 2-position substituents but provided limited exploration of 4-position N-ethyl variants within the 3-methylquinoxaline subseries [1]. The compound's N-ethyl secondary amine at the 4-position, combined with the validated 3-methylquinoxaline-piperazine moiety (which confers 4.5-fold potency enhancement over des-methyl analogs in h-SDH assays [2]), makes it a targeted probe for understanding hydrogen-bonding requirements at the solvent-exposed channel of the SDH active site.

Regioisomeric Comparator in Kinase Selectivity Profiling

Piperazinylpyrimidine derivatives have demonstrated selective kinase inhibition profiles, particularly against PDGFR family kinases and c-KIT mutants (Shallal et al., 2011) [1]. The target compound's 2,4-pyrimidine substitution regiochemistry distinguishes it from the more common 4,2-substitution pattern found in many kinase inhibitor scaffolds. Including this compound alongside its regioisomer (CAS 2640828-46-0) in kinase selectivity panels enables direct assessment of how pyrimidine substitution topology affects kinase binding site complementarity—a parameter shown to influence selectivity between wild-type and mutant kinase isoforms in this chemotype [1].

Metabolic Stability: Secondary vs. Tertiary Amine Clearance

The N-ethyl secondary amine substituent on the target compound provides a defined metabolic substrate for CYP450-mediated N-deethylation, in contrast to the N-demethylation pathway of the N,N-dimethyl analog (CAS 2640835-51-2). Researchers conducting intrinsic clearance assays (microsomal or hepatocyte) can use this pair to deconvolute the contribution of N-dealkylation to overall metabolic liability within the quinoxaline-piperazine-pyrimidine scaffold. This is directly relevant to the metabolic stability challenges identified in the SDI lead optimization, where early leads suffered from rapid N-demethylation (t1/2 ≈ 0.5 h) [2].

Computational Docking Validation with Novel H-Bond Topology

The target compound offers a unique hydrogen bond donor/acceptor arrangement—one HBD (N-H of ethylamino) at the pyrimidine 4-position combined with the hydrogen bond acceptor-rich quinoxaline-piperazine core—that is absent from the most thoroughly characterized analogs. This makes it a valuable validation compound for computational docking models of SDH, kinases, or GPCRs where the pyrimidine 4-position substituent vector influences scoring function accuracy. The compound's computed property profile (predicted higher logP than CHEMBL151486 due to absence of the hydroxyl group) [1] provides a test case for evaluating how well in silico models predict the affinity and permeability impact of replacing a hydroxyl-bearing substituent with an N-ethylamino group.

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